molecular formula C6H6F3N3 B1303363 2-Hydrazinyl-3-(trifluoromethyl)pyridine CAS No. 89570-83-2

2-Hydrazinyl-3-(trifluoromethyl)pyridine

Cat. No.: B1303363
CAS No.: 89570-83-2
M. Wt: 177.13 g/mol
InChI Key: TWPMJXZSKBAITM-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H6F3N3. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, along with a hydrazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

3-(trifluoromethyl)pyridine+hydrazineThis compound\text{3-(trifluoromethyl)pyridine} + \text{hydrazine} \rightarrow \text{this compound} 3-(trifluoromethyl)pyridine+hydrazine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazine derivatives .

Scientific Research Applications

2-Hydrazinyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with various biomolecules, leading to alterations in their function. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-4-(trifluoromethyl)pyrimidine
  • 2-Hydrazinyl-3-(trifluoromethyl)pyridine
  • 2-Hydrazino-3-(trifluoromethyl)pyridine

Uniqueness

This compound stands out due to its unique combination of a trifluoromethyl group and a hydrazinyl group attached to a pyridine ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[3-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-11-5(4)12-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPMJXZSKBAITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380649
Record name 2-Hydrazinyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89570-83-2
Record name 2-Hydrazinyl-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89570-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-3-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 200 g of 2-chloro-3-trifluoromethylpyridine in 500 ml of ethanol and 300 ml of hydrazine hydrate is heated under reflux for 6 hours. The solution is then concentrated in vacuo and, after cooling, the crystalline residue is then taken up with water, filtered off, washed with water and dried to give 145 g of 3-trifluoromethyl-2-hydrazinopyridine in the form of crystals melting at 72° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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